1-(4-fluorophenyl)-3-(4-methoxyphenyl)-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline is a complex organic compound with potential applications in medicinal chemistry and materials science. This compound is characterized by its unique molecular structure, which incorporates both a dioxole and pyrazoloquinoline moiety. The molecular formula of this compound is C21H18FN3O2, indicating the presence of fluorine, methoxy, and multiple aromatic rings.
This compound can be sourced from various chemical suppliers and databases such as PubChem and BenchChem. It is classified under heterocyclic compounds due to the presence of nitrogen-containing rings, specifically the pyrazole and quinoline structures. Its unique combination of functional groups suggests potential biological activity, making it a subject of interest in pharmaceutical research.
The synthesis of 1-(4-fluorophenyl)-3-(4-methoxyphenyl)-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline typically involves multi-step synthetic routes. Common methods include:
Key technical aspects include:
The molecular structure of 1-(4-fluorophenyl)-3-(4-methoxyphenyl)-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline features:
The molecular weight is approximately 369.396 g/mol. The compound's structural formula can be represented using SMILES notation: CC1=CC2=C(C=C1)C(=N2)N=C(C=C2)C(=O)O.
1-(4-fluorophenyl)-3-(4-methoxyphenyl)-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline can undergo several types of chemical reactions:
Reagents such as oxidizing agents (e.g., potassium permanganate) or reducing agents (e.g., lithium aluminum hydride) may be used depending on the desired transformation. Reaction conditions typically require careful monitoring of temperature and solvent to achieve optimal yields.
The mechanism of action for 1-(4-fluorophenyl)-3-(4-methoxyphenyl)-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline is hypothesized to involve:
Data supporting these mechanisms often comes from in vitro studies assessing the compound's efficacy against various biological targets.
Relevant data includes melting point (if available), boiling point, and specific heat capacities that can be determined through experimental methods.
1-(4-fluorophenyl)-3-(4-methoxyphenyl)-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline has potential applications in:
CAS No.: 10257-55-3
CAS No.: 88861-43-2
CAS No.: 13538-21-1
CAS No.: 10035-03-7
CAS No.: 463-82-1